![molecular formula C13H11N5OS B2669324 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1171335-06-0](/img/structure/B2669324.png)
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazole derivatives have been synthesized through various chemical reactions, indicating the versatility of pyrazole compounds in chemical synthesis. For example, experimental and theoretical studies have explored the functionalization reactions of pyrazole carboxylic acids and acid chlorides, leading to the formation of pyrazole carboxamides and other derivatives with potential biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial Activity
- Some pyrazole derivatives exhibit antimicrobial properties. For instance, a study on pyrazolopyridine derivatives revealed moderate to good antibacterial activity against various bacterial strains, suggesting the potential of pyrazole-based compounds in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Antituberculosis Activity
- Pyrazole and pyrazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. The research indicates that these compounds, due to their structural features, could serve as leads for the development of new antituberculosis agents (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Properties
- Research into pyrazolopyrimidines derivatives has shown that these compounds possess anticancer and anti-5-lipoxygenase activities, pointing towards their potential use in cancer therapy and inflammation control (Rahmouni et al., 2016).
Antiviral Activity
- Derivatives of pyrazolo[3,4-b]pyridine have been studied for their antiviral activities, including their effectiveness against HSV1 and HAV-MBB. These studies provide a foundation for the development of new antiviral drugs based on pyrazole frameworks (Attaby et al., 2006).
Future Directions
properties
IUPAC Name |
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-18-11(5-7-15-18)12(19)17-13-16-10(8-20-13)9-4-2-3-6-14-9/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGNEWDPXKJFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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